molecular formula C9H14N2O3 B3025484 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one CAS No. 88544-94-9

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

Cat. No. B3025484
CAS RN: 88544-94-9
M. Wt: 198.22 g/mol
InChI Key: JSVRIEDMQNZBHE-UHFFFAOYSA-N
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Description

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, also known as THP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THP is a pyrimidine derivative that has been synthesized through various methods and has been found to possess several biochemical and physiological effects.

Scientific Research Applications

1. Structural and Molecular Studies

  • Pyrimidines, including 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, are significant in biology and medicine, often found in DNA bases. Their pharmaceutical functionality heavily relies on molecular recognition processes like hydrogen bonding, as demonstrated in studies of various pyrimidine derivatives (Rajam et al., 2017).

2. Synthesis and Environmental Applications

  • Research has been conducted to develop environmentally friendly synthesis methods for 3,4-dihydropyrimidin-2(1H)-ones, derivatives of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one. These derivatives have therapeutic and pharmacological properties, highlighting the importance of sustainable synthesis approaches (Kęciek et al., 2020).

3. Photodissociation Studies

  • Studies on the photodissociation of pyrimidine derivatives, closely related to 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, provide insights into their behavior under light exposure. This research is crucial in understanding their role in nucleic acid photochemistry and potential photodynamic therapy applications (Wrona et al., 1975).

4. Biological Evaluation and Antimicrobial Properties

  • Pyrimidine derivatives, including 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, have been synthesized and evaluated for their biological activity, particularly antimicrobial properties. This evaluation is crucial for developing new antibacterial and antifungal agents (Aggarwal et al., 2013).

properties

IUPAC Name

1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-3-7(2)11(9(14)10-6)4-8(13)5-12/h3,8,12-13H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVRIEDMQNZBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CC(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553282
Record name 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

CAS RN

88544-94-9
Record name 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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